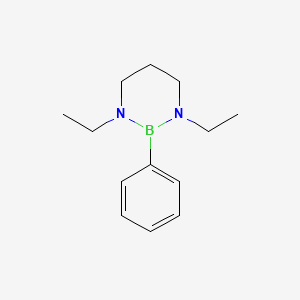
1,3-Diethyl-2-phenyl-1,3,2-diazaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-2-phenyl-1,3,2-diazaborinane is an organoboron compound characterized by the presence of a boron-nitrogen heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-2-phenyl-1,3,2-diazaborinane typically involves the reaction of diethylamine with phenylboronic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the boron-nitrogen bond. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can yield boron-nitrogen compounds with different oxidation states.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions include various boronic acid derivatives, reduced boron-nitrogen compounds, and substituted phenyl derivatives.
Scientific Research Applications
1,3-Diethyl-2-phenyl-1,3,2-diazaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing into its use as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 1,3-Diethyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling and substitution. The compound’s ability to participate in these reactions is due to the electron-deficient nature of the boron atom, which makes it highly reactive towards nucleophiles.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-phenyl-1,3,2-diazaborinane
- 1,3-Diethyl-2-methyl-1,3,2-diazaborinane
- 1,3-Diethyl-2-phenyl-1,3,2-dioxaborinane
Uniqueness
1,3-Diethyl-2-phenyl-1,3,2-diazaborinane is unique due to its specific combination of diethyl and phenyl groups, which confer distinct reactivity and stability properties. Compared to similar compounds, it offers a balance of steric and electronic effects that make it particularly useful in certain synthetic applications.
Properties
CAS No. |
61941-32-0 |
|---|---|
Molecular Formula |
C13H21BN2 |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
1,3-diethyl-2-phenyl-1,3,2-diazaborinane |
InChI |
InChI=1S/C13H21BN2/c1-3-15-11-8-12-16(4-2)14(15)13-9-6-5-7-10-13/h5-7,9-10H,3-4,8,11-12H2,1-2H3 |
InChI Key |
SOHVRDCZFWGCKS-UHFFFAOYSA-N |
Canonical SMILES |
B1(N(CCCN1CC)CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


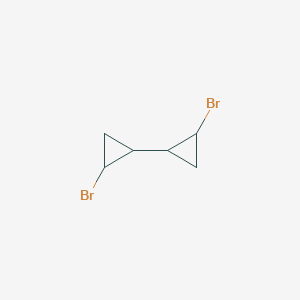
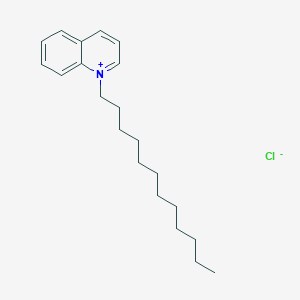
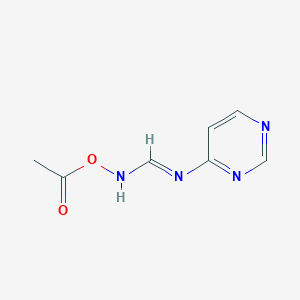
![4-Isothiocyanatophenyl [4-(methylsulfanyl)phenyl]carbamate](/img/structure/B14558766.png)
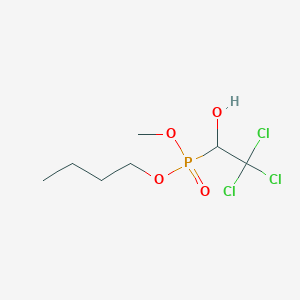
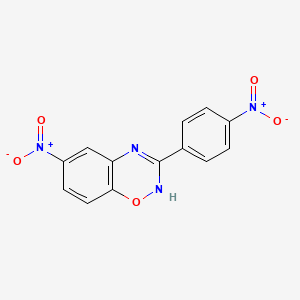
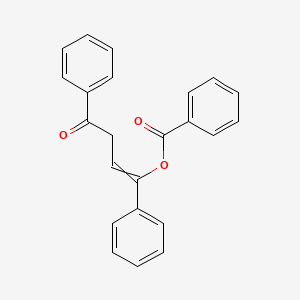
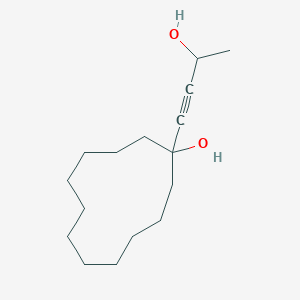

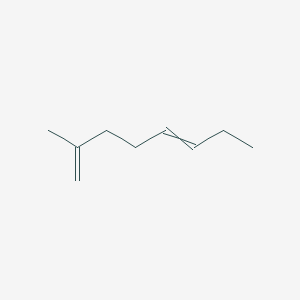
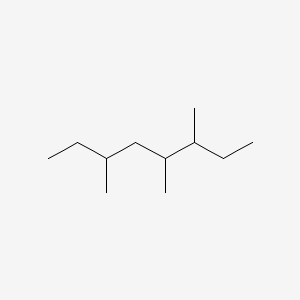
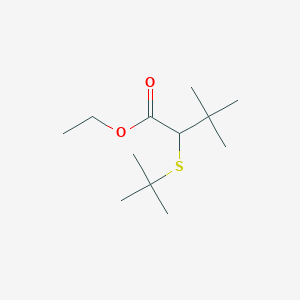
![Ethyl 6-[(4-chlorobenzene-1-sulfonyl)amino]hexanoate](/img/structure/B14558811.png)
![5-[(Phenylcarbamoyl)amino]quinolin-8-yl phenylcarbamate](/img/structure/B14558839.png)
